An In-depth Technical Guide to 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde (CAS 97315-18-9)
An In-depth Technical Guide to 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde (CAS 97315-18-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Role of Silyl Ethers in Complex Synthesis
In the landscape of modern organic synthesis, particularly within the pharmaceutical and life sciences sectors, the strategic use of protecting groups is a cornerstone of success. Among these, silyl ethers, and specifically the tert-butyldimethylsilyl (TBDMS) group, have emerged as indispensable tools. The TBDMS ether of isovanillin, 3-tert-butyldimethylsiloxy-4-methoxybenzaldehyde, exemplifies the utility of this strategy. This compound serves as a pivotal intermediate, masking a reactive phenol to allow for selective transformations at other sites of the molecule. Its robust nature, coupled with straightforward introduction and removal, makes it a valuable asset in the synthesis of complex targets, most notably stilbene derivatives, which are of significant interest for their diverse biological activities. This guide provides a comprehensive technical overview of its synthesis, characterization, and key applications, grounded in established chemical principles and practices.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a synthetic intermediate is fundamental to its effective use and characterization.
| Property | Value | Source |
| CAS Number | 97315-18-9 | N/A |
| Molecular Formula | C₁₄H₂₂O₃Si | |
| Molecular Weight | 266.41 g/mol | |
| Appearance | Pale Brown Oil | |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol |
Spectroscopic Data for Structural Elucidation
The identity and purity of 3-tert-butyldimethylsiloxy-4-methoxybenzaldehyde are confirmed through various spectroscopic techniques.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is crucial for confirming the carbon framework. Key expected signals include the aldehyde carbonyl carbon around 191 ppm, aromatic carbons between 110-160 ppm, the methoxy carbon around 55 ppm, and the carbons of the TBDMS group, with the quaternary carbon of the tert-butyl group appearing around 26 ppm and the methyl carbons around -4 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong carbonyl (C=O) stretch for the aldehyde is expected around 1690-1710 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations for the methoxy and silyl ether groups will appear in the 1000-1300 cm⁻¹ region. The Si-C and Si-O bonds also give rise to characteristic absorptions.
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MS (Mass Spectrometry): The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center provides a reference spectrum for the "Isovanillin, TBDMS derivative".[1] The molecular ion peak (M⁺) is expected at m/z 266. The spectrum will also show characteristic fragments, including a prominent peak at m/z 209, corresponding to the loss of a tert-butyl group ([M-57]⁺), which is a hallmark of TBDMS ethers.
Synthesis and Purification: A Robust and Scalable Protocol
The synthesis of 3-tert-butyldimethylsiloxy-4-methoxybenzaldehyde is a straightforward and high-yielding procedure involving the selective protection of the phenolic hydroxyl group of isovanillin.
Reaction Scheme: Silylation of Isovanillin
Caption: Silylation of Isovanillin to yield the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on the well-established Corey procedure for the silylation of alcohols and phenols.[2]
Materials:
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Isovanillin (3-hydroxy-4-methoxybenzaldehyde) (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
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Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isovanillin (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMF and imidazole salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product, a pale brown oil, can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the final product.
Reactivity and Synthetic Applications
The primary utility of 3-tert-butyldimethylsiloxy-4-methoxybenzaldehyde lies in its role as a protected building block for the synthesis of more complex molecules, particularly stilbene derivatives, which exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] The TBDMS group effectively masks the phenolic hydroxyl, preventing its interference in reactions targeting the aldehyde functionality.
Key Application: Synthesis of Stilbene Derivatives via the Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[4] In this context, 3-tert-butyldimethylsiloxy-4-methoxybenzaldehyde can be reacted with a suitable phosphonium ylide to generate a stilbene backbone.
Reaction Scheme: Wittig Reaction for Stilbene Synthesis
Caption: General scheme for the synthesis of stilbenes via the Wittig reaction.
Detailed Experimental Protocol: Wittig Reaction
This protocol provides a general framework for the Wittig reaction. The specific phosphonium salt and base will depend on the desired stilbene product.
Materials:
-
3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt) (1.0 eq)
-
Strong base (e.g., sodium hydroxide, sodium methoxide)
-
Anhydrous solvent (e.g., dichloromethane, methanol, DMF)
-
Deionized water
-
Saturated aqueous sodium bisulfite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
95% Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere, prepare the phosphonium ylide by reacting the phosphonium salt with a strong base in an appropriate anhydrous solvent. For example, stir benzyltriphenylphosphonium chloride with sodium hydroxide in dichloromethane.[5]
-
To the resulting ylide solution, add a solution of 3-tert-butyldimethylsiloxy-4-methoxybenzaldehyde (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite. Continue washing with water until the aqueous layer is neutral.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, a mixture of (E)- and (Z)-stilbene isomers, can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to preferentially isolate the more stable trans-isomer.[6]
Deprotection: Regenerating the Phenolic Hydroxyl Group
A crucial step in any protecting group strategy is the efficient and clean removal of the protecting group to unveil the original functionality. The TBDMS group is typically cleaved using a source of fluoride ions, with tetra-n-butylammonium fluoride (TBAF) being the most common reagent.[7]
Reaction Scheme: TBDMS Deprotection
Caption: Deprotection of the TBDMS ether using TBAF.
Detailed Experimental Protocol: Deprotection
This protocol outlines a standard procedure for the TBAF-mediated deprotection of a TBDMS ether.[8][9]
Materials:
-
3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde (or its stilbene derivative) (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Dilute the reaction mixture with dichloromethane or diethyl ether and transfer to a separatory funnel. Quench the reaction by adding water.[9]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure deprotected compound.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3-tert-butyldimethylsiloxy-4-methoxybenzaldehyde and the reagents used in its synthesis and reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Versatile Intermediate for Advanced Synthesis
3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation, robust nature, and the ease with which the protecting group can be removed make it an ideal choice for multi-step syntheses of complex molecules. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel stilbene-based therapeutics and other advanced chemical entities.
References
-
National Institute of Standards and Technology. (n.d.). Isovanillin, TBDMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages, SP132. DOI: 10.1039/SP132
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National Center for Biotechnology Information. (n.d.). 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde. In PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Saeed, A., & Shahzad, D. (2016). Synthetic approaches toward stilbenes and their related structures. Journal of the Iranian Chemical Society, 13(10), 1839-1875.
- BenchChem. (2025).
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Common Organic Chemistry Reagents. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
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Koh, J. T. (n.d.). Chem 333 Lab Experiment 9 The Wittig Reaction With Chemiluminescence!. University of Delaware. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: The Wittig Reaction with Benzyltriphenylphosphonium Chloride.
- Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic letters, 9(4), 595–598.
- Becker, H. D. (1983). Synthesis of stilbenes. In S. Patai (Ed.), The Chemistry of Double-bonded Functional Groups, Part 1 (pp. 203-234). John Wiley & Sons.
- Schertl, P. (1992). Synthese und spektroskopische Untersuchung von Stilbenen und Stilben-Analoga. Ph.D. Thesis, University of Regensburg.
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